molecular formula C7H10F2O B13559462 3-(3,3-Difluorocyclobutyl)propanal

3-(3,3-Difluorocyclobutyl)propanal

Cat. No.: B13559462
M. Wt: 148.15 g/mol
InChI Key: XZLAWGADMVVBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3-Difluorocyclobutyl)propanal is a fluorinated aldehyde featuring a cyclobutane ring substituted with two fluorine atoms at the 3-position and a propanal chain. This compound is of interest in medicinal and synthetic chemistry due to the unique electronic and steric effects imparted by the difluorocyclobutyl group. The fluorine atoms enhance electronegativity and metabolic stability, while the strained cyclobutane ring influences conformational rigidity .

Properties

Molecular Formula

C7H10F2O

Molecular Weight

148.15 g/mol

IUPAC Name

3-(3,3-difluorocyclobutyl)propanal

InChI

InChI=1S/C7H10F2O/c8-7(9)4-6(5-7)2-1-3-10/h3,6H,1-2,4-5H2

InChI Key

XZLAWGADMVVBLV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)CCC=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3,3-Difluorocyclobutyl)propanal typically involves the reaction of cyclobutane derivatives with fluorinating agents under controlled conditions. One common method involves the use of difluorocarbene precursors to introduce the difluoro group into the cyclobutane ring, followed by the addition of a propanal group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(3,3-Difluorocyclobutyl)propanal undergoes various chemical reactions, including:

Scientific Research Applications

3-(3,3-Difluorocyclobutyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclobutyl)propanal involves its interaction with specific molecular targets. The difluorocyclobutyl group can interact with enzymes and receptors, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function . These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3,3-Difluorocyclobutyl)-2-methylpropanal

  • Structure : Differs by a methyl group at the second carbon of the propanal chain.
  • Molecular Formula : C₉H₁₄F₂O (vs. C₇H₁₀F₂O for the parent compound).
  • Its higher molecular weight (172.2 g/mol vs. 148.15 g/mol estimated for the parent) may elevate boiling points .

3-[4-(Trifluoromethyl)phenyl]propanal

  • Structure : Replaces the cyclobutyl group with a 4-(trifluoromethyl)phenyl ring.
  • Molecular Formula : C₁₀H₉F₃O.
  • Impact :
    • The aromatic ring enhances conjugation, stabilizing the aldehyde via resonance.
    • The trifluoromethyl group is a stronger electron-withdrawing group than difluorocyclobutyl, increasing electrophilicity at the aldehyde. This compound is used in synthesizing Cinacalcet HCl, highlighting its pharmaceutical relevance .

Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate

  • Structure: An ester derivative with an amino group on the second carbon.
  • Molecular Formula: C₉H₁₅F₂NO₂.
  • Impact: The amino and ester groups shift reactivity toward peptide coupling or hydrolysis. The difluorocyclobutyl group may enhance bioavailability compared to non-fluorinated analogs .

Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate

  • Structure : Contains a ketone and ester group.
  • Molecular Formula : C₈H₁₀F₂O₃.
  • Impact: The ketone increases polarity, affecting solubility. The electron-withdrawing fluorine atoms may stabilize the keto-enol tautomer equilibrium .

Physical Properties

Compound Molecular Weight (g/mol) Functional Groups Key Features
3-(3,3-Difluorocyclobutyl)propanal ~148.15 Aldehyde, cyclobutyl High ring strain, moderate electrophilicity
3-[4-(Trifluoromethyl)phenyl]propanal 202.18 Aldehyde, aromatic Resonance stabilization, higher thermal stability
(3,3-Difluorocyclobutyl)methanol 122.11 Alcohol Lower volatility due to H-bonding; used in industrial applications

Reactivity and Stability

  • The difluorocyclobutyl group in the parent compound introduces steric constraints and electron-withdrawing effects, slowing aldehyde oxidation compared to non-fluorinated analogs.
  • Aromatic analogs exhibit greater thermal stability due to resonance but may face metabolic degradation in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.